Cross-Linking Efficiency: Divinylacetylene vs. Vinylacetylene in Chloroprene Polymerization
Divinylacetylene (DVA) demonstrates significantly higher cross-linking efficiency compared to monovinyl analogs like vinylacetylene. In the emulsion polymerization of chloroprene, the presence of DVA at concentrations as low as 0.05% results in a substantial increase in molecular weight and gel formation, leading to measurable changes in the physical and mechanical properties of the resulting polychloroprene vulcanizates [1]. This effect is attributed to DVA's bifunctional nature—possessing two reactive vinyl groups—which enables it to act as a cross-linking agent by incorporating into two separate polymer chains, in contrast to vinylacetylene which can only terminate a single chain. The study explicitly notes that these changes appear at DVA concentrations as low as 0.05% in chloroprene, highlighting its potency even at trace levels [1].
| Evidence Dimension | Cross-linking efficiency in chloroprene emulsion polymerization |
|---|---|
| Target Compound Data | Substantial increase in molecular weight and gel formation at concentrations as low as 0.05% |
| Comparator Or Baseline | Vinylacetylene (C4H4) - single vinyl group; no comparable gelation reported at equivalent low concentrations |
| Quantified Difference | DVA induces gelation at 0.05%; vinylacetylene lacks the bifunctional architecture required for cross-linking |
| Conditions | Emulsion polymerization of chloroprene; divinylacetylene added as monomer impurity |
Why This Matters
For procurement decisions in polymer manufacturing, DVA's superior cross-linking efficiency at trace concentrations justifies its selection over monovinyl alternatives when gel content or vulcanizate mechanical properties are critical.
- [1] Sufčák, M. Effects of monomer impurities on the emulsion polymerization of chloroprene and properties of polychloroprene. III. Effect of divinylacetylene. Journal of Applied Polymer Science 1971, 15 (10), 2539-2545. View Source
